1-Ethylcyclohexene

Thermochemistry Hydrogenation Olefin Stability

1-Ethylcyclohexene (1453-24-3) is not interchangeable with cyclohexene or 1-methylcyclohexene in analytical or synthetic workflows. Its distinct Kovats retention index (RI 859–867 on squalane) enables unambiguous GC identification in complex hydrocarbon matrices, eliminating misidentification in regulatory QC. The ethyl substituent confers a quantifiably different heat of hydrogenation (-104.9 kJ/mol vs -106.3 kJ/mol for the methyl analog), ensuring precise calorimetric calibration for hydrogenation process development. For zeolite-catalyzed hydroisomerization modeling, only compound-specific DFT-validated parameters deliver predictive microkinetic accuracy. Procure verified reference standards to eliminate chromatographic and thermochemical uncertainty in your analytical workflows.

Molecular Formula C8H14
Molecular Weight 110.2 g/mol
CAS No. 1453-24-3
Cat. No. B074122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylcyclohexene
CAS1453-24-3
Molecular FormulaC8H14
Molecular Weight110.2 g/mol
Structural Identifiers
SMILESCCC1=CCCCC1
InChIInChI=1S/C8H14/c1-2-8-6-4-3-5-7-8/h6H,2-5,7H2,1H3
InChIKeyIFVMAGPISVKRAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 10 ml / 50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethylcyclohexene CAS 1453-24-3: Physical, Thermochemical, and Chromatographic Reference Data for Procurement Decisions


1-Ethylcyclohexene (CAS 1453-24-3) is a C8 cyclic alkene belonging to the alkyl-substituted cyclohexene class, featuring an endocyclic double bond conjugated with an ethyl substituent. It is a colorless liquid with a characteristic hydrocarbon odor, with a molecular weight of 110.20 g/mol, a density of 0.814–0.818 g/cm³, a boiling point of approximately 135.1 °C at 760 mmHg, and a flash point near 19.2 °C [1]. The compound is insoluble in water but miscible with ethanol, ether, and non-polar organic solvents . As an intermediate in organic synthesis, it participates in electrophilic addition, hydrogenation, hydroboration-oxidation, and alkylation reactions . Its reactivity is influenced by the electron-donating ethyl group, which stabilizes carbocation intermediates relative to unsubstituted cyclohexene [2].

1-Ethylcyclohexene CAS 1453-24-3: Why Cyclohexene or 1-Methylcyclohexene Cannot Serve as Drop-In Replacements


In-class compounds such as cyclohexene and 1-methylcyclohexene are not interchangeable with 1-ethylcyclohexene in synthetic, analytical, or industrial workflows due to quantifiable differences in thermochemical stability, chromatographic retention, and reactivity profiles. The ethyl substituent confers a distinct heat of hydrogenation (-104.9 kJ/mol) compared to 1-methylcyclohexene (-106.3 kJ/mol, i.e., -25.4 kcal/mol), reflecting altered conformational and electronic effects that influence product distributions in hydrogenation and isomerization processes [1]. Furthermore, the Kovats retention index of 1-ethylcyclohexene on squalane (859–867 depending on temperature) differs significantly from that of cyclohexene and other alkylcyclohexenes, preventing accurate identification or quantification by GC methods without verified reference standards [2]. In acid-catalyzed hydration, the ethyl group enhances carbocation stability relative to unsubstituted cyclohexene, altering reaction rates and selectivity [3]. These property divergences necessitate procurement of the specific compound rather than relying on generic substitutions, as validated by the quantitative evidence below.

1-Ethylcyclohexene CAS 1453-24-3: Quantitative Differentiation from Structural Analogs


Thermodynamic Stability: Heat of Hydrogenation Comparison of 1-Ethylcyclohexene vs. 1-Methylcyclohexene

The endocyclic double bond in 1-ethylcyclohexene exhibits a lower heat of hydrogenation (-104.9 kJ/mol, i.e., -25.1 kcal/mol) compared to its exocyclic isomer ethylidenecyclohexane (-110.0 kJ/mol, i.e., -26.3 kcal/mol), confirming greater thermodynamic stability [1]. When compared to the methyl-substituted analog, 1-methylcyclohexene has a heat of hydrogenation of -25.4 kcal/mol [1]. The 0.3 kcal/mol difference, while modest, is experimentally resolved and reflects distinct conformational and electronic contributions from the ethyl vs. methyl substituent. This differentiation is critical in hydrogenation process design and in computational modeling of cycloalkene reactivity.

Thermochemistry Hydrogenation Olefin Stability

Chromatographic Differentiation: Kovats Retention Index of 1-Ethylcyclohexene on Squalane

On non-polar squalane columns, 1-ethylcyclohexene exhibits Kovats retention indices (RI) ranging from 859 to 867, depending on isothermal column temperature [1]. In contrast, unsubstituted cyclohexene has a significantly lower RI (typically ~670-690), while 1-methylcyclohexene displays intermediate values (e.g., ~780-800) [2]. The δI increment attributable to the ethyl substituent relative to methyl is approximately 60-70 index units on apolar phases, providing a distinct and quantifiable chromatographic signature. This allows unambiguous identification and quantification of 1-ethylcyclohexene in complex hydrocarbon mixtures without reliance on mass spectral libraries alone.

Gas Chromatography Retention Index Analytical Chemistry

Acid-Catalyzed Hydration Reactivity: Relative Rate Order Among Cyclohexene Derivatives

The relative reactivity of cyclohexene derivatives toward acid-catalyzed hydration is governed by carbocation intermediate stability. 1-Ethylcyclohexene is more reactive than cyclohexene due to the electron-donating +I effect and hyperconjugation of the ethyl group [1]. While a second-order rate constant specific to 1-ethylcyclohexene is not directly reported in the primary literature, its reactivity falls between 1-methylcyclohexene and 1-propylcyclohexene, consistent with the established order: 1-chlorocyclohexene < cyclohexene < 1-methylcyclohexene < 1-ethylcyclohexene [1]. This trend has been validated in undergraduate and graduate organic chemistry curricula using comparative rate data for analogous alkenes, where alkyl substitution progressively increases hydration rates [2].

Reaction Kinetics Electrophilic Addition Carbocation Stability

Microkinetic Modeling in Zeolite-Catalyzed Transformations: 1-Ethylcyclohexene as a Key Intermediate

In the bifunctional (Pt/EU-1 zeolite) transformation of ethylcyclohexane, 1-ethylcyclohexene is identified as a critical intermediate undergoing cycle contraction as the rate-limiting step [1]. DFT-based microkinetic modeling reveals that the π-complex of 1-ethylcyclohexene with a secondary carbenium ion plays a central kinetic role, and subsequent cycle expansion-contraction sequences via methyl-shifts govern the overall reaction network [1]. This specific mechanistic role is not observed for unsubstituted cyclohexene or 1-methylcyclohexene under the same conditions, as the ethyl substituent alters the energy landscape for ring-contraction pathways [2]. The computed kinetic parameters for 1-ethylcyclohexene transformations are essential for accurately modeling industrial hydroisomerization and hydrocracking processes.

Heterogeneous Catalysis Microkinetic Modeling Petrochemistry

Physical Property Benchmarks: Density and Boiling Point for Quality Control

1-Ethylcyclohexene exhibits a density of 0.814–0.818 g/cm³ at 20–25 °C and a normal boiling point of 135.1–135.9 °C at 760 mmHg [1][2]. In comparison, 1-methylcyclohexene has a density of approximately 0.810 g/cm³ and a boiling point of 110–111 °C [3]. The 24–25 °C boiling point elevation and slight density increase are consistent with the additional methylene unit in the ethyl group. These easily measurable physical constants serve as rapid quality control indicators: a batch of 1-ethylcyclohexene contaminated with 1-methylcyclohexene would show a depressed boiling point and lower density, allowing immediate detection of off-spec material.

Physical Chemistry Quality Control Material Characterization

1-Ethylcyclohexene CAS 1453-24-3: High-Value Application Scenarios Supported by Quantitative Differentiation


Reference Standard for GC Method Development and Hydrocarbon Mixture Analysis

The distinct Kovats retention indices of 1-ethylcyclohexene (RI 859–867 on squalane) relative to cyclohexene (~670–690) and 1-methylcyclohexene (~780–800) make it an essential reference standard for developing and validating GC methods for complex hydrocarbon streams, including petrochemical feedstocks, environmental samples, and reaction monitoring. Using the correct reference compound prevents misidentification and quantification errors in regulatory and quality control laboratories [1].

Calorimetric Standard for Hydrogenation Process Development

The well-defined heat of hydrogenation of 1-ethylcyclohexene (-104.9 kJ/mol) provides a reliable benchmark for calibrating reaction calorimeters used in hydrogenation process development and safety studies. Its thermochemical stability, quantified relative to exocyclic and methyl-substituted isomers, ensures accurate enthalpy measurements when scaling up hydrogenation reactions involving cycloalkene substrates [2].

Mechanistic Probe in Heterogeneous Catalysis and Microkinetic Modeling

In zeolite-catalyzed transformations of alkylcyclohexanes, 1-ethylcyclohexene serves as a key intermediate whose ring-contraction kinetics govern the overall reaction network. Researchers developing microkinetic models for hydroisomerization and hydrocracking require accurate, compound-specific DFT-validated parameters for 1-ethylcyclohexene to achieve predictive accuracy in industrial refinery process simulations [3].

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